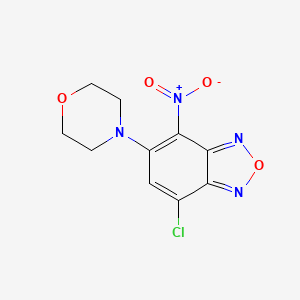![molecular formula C14H10Cl2N2OS B2999918 4-[5-(2,5-dichloro-3-thienyl)-1H-pyrazol-1-yl]phenyl methyl ether CAS No. 318256-33-6](/img/structure/B2999918.png)
4-[5-(2,5-dichloro-3-thienyl)-1H-pyrazol-1-yl]phenyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[5-(2,5-dichloro-3-thienyl)-1H-pyrazol-1-yl]phenyl methyl ether” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is attached to a phenyl group through a methoxy linkage. Additionally, the compound contains a thiophene ring, which is a five-membered ring with one sulfur atom, and two chlorine atoms attached to it .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The pyrazole and thiophene rings, along with the dichloro substituents, suggest a highly conjugated system, which could have interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole and thiophene rings, as well as the dichloro and methoxy substituents. The electron-rich nature of these rings could make them susceptible to electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichloro substituents could increase its density and boiling point compared to similar compounds without these substituents .Applications De Recherche Scientifique
Synthesis and Biological Activity
Research has developed numerous methods for synthesizing pyrazole derivatives, demonstrating significant biological activities, including antiviral, antimicrobial, and anticancer properties. For example, the synthesis of pyrazole derivatives containing an oxime moiety has shown antiviral activities against Tobacco Mosaic Virus (TMV), comparable to commercial antiviral agents (Ouyang et al., 2008). Similarly, pyrazole-thiazole derivatives incorporating the thiophene moiety have been evaluated for their anticancer activities, revealing promising results against hepatocellular carcinoma (HepG2) cell lines (Gomha et al., 2016).
Antimicrobial and Antifungal Applications
Compounds based on the pyrazole nucleus, including those with modifications at C3 and C5 positions, have shown varying degrees of antimicrobial and antifungal activities. These activities depend on the specific substituents and structural features of the compounds, highlighting the importance of structural optimization for enhanced efficacy (B'Bhatt & Sharma, 2017).
Herbicidal Activity
Pyrazole phenyl ether herbicides have been explored for their ability to inhibit protoporphyrinogen oxidase, an enzyme crucial for chlorophyll synthesis in plants. This inhibition results in herbicidal activity, demonstrating the potential agricultural applications of pyrazole derivatives. The efficacy of these compounds as herbicides correlates with their structure, offering insights into designing more effective agricultural chemicals (Sherman et al., 1991).
Material Science Applications
The exploration of pyrazole derivatives extends beyond biological activities, with studies investigating their use in material science, such as the development of coordination complexes for the degradation of organic dyes. These complexes exhibit photocatalytic properties, demonstrating their potential in environmental remediation and the treatment of industrial waste (Lu et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
5-(2,5-dichlorothiophen-3-yl)-1-(4-methoxyphenyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2OS/c1-19-10-4-2-9(3-5-10)18-12(6-7-17-18)11-8-13(15)20-14(11)16/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMQYOIFCCXFMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CC=N2)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-chlorophenyl)-2-[2,3-dioxo-4-[2-(4-sulfamoylphenyl)ethyl]pyrazin-1-yl]acetamide](/img/no-structure.png)
![2,4,6-Trimethyl-1-[3-(trifluoromethyl)phenyl]-pyridinium perchlorate](/img/structure/B2999841.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2999843.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2999844.png)
![[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride](/img/structure/B2999849.png)
![2,4-dichloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-methylbenzenesulfonamide](/img/structure/B2999851.png)

![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2999855.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(2,6-dichlorobenzoyl)pyrrolidine-2-carbohydrazide](/img/structure/B2999857.png)
